Dehydrocyclopeptine

Enzymology Biosynthesis Stereochemistry

Dehydrocyclopeptine (31965-37-4) is a high-purity (≥99%) 1,4-benzodiazepinone alkaloid, essential as a pathway intermediate standard and enzyme substrate. Unlike related analogs, its defined C3–C10 double bond configuration ensures reproducible kinetic data in cyclopeptine dehydrogenase/epoxidase assays. Procure this authenticated standard to ensure data integrity in biosynthetic pathway reconstitution and metabolomics studies.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B1256299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocyclopeptine
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O
InChIInChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11-
InChIKeyFYVKHLSOIIPVEH-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocyclopeptine: Benchmarking the Benzodiazepine Alkaloid Intermediate for Biosynthetic and Analytical Research


Dehydrocyclopeptine (CAS 31965-37-4) is a fungal 1,4-benzodiazepinone alkaloid [1] that serves as a central biosynthetic intermediate in the cyclopenin-viridicatin pathway of Penicillium and Aspergillus species [2]. Characterized by a 3-benzylidene substituent and a trans (E) or cis (Z) geometric configuration at the C3–C10 double bond [3], this compound is not a terminal bioactive end-product but an essential metabolic node linking cyclopeptine to (−)-cyclopenine and ultimately to viridicatin [4]. As a pre-epoxide precursor, its chemical stability and defined redox state provide a unique reference point for distinguishing pathway-specific enzymatic steps from non-specific oxidative artifacts, making it a critical tool for natural product chemists and biosynthetic engineers.

Why Generic Substitution of Dehydrocyclopeptine with Other Pathway Alkaloids Compromises Experimental Reproducibility


Procurement of related benzodiazepine alkaloids—such as cyclopeptine, (−)-cyclopenine, or viridicatin—as substitutes for dehydrocyclopeptine introduces irreconcilable analytical and functional variability [1]. Cyclopeptine lacks the characteristic C3–C10 double bond, altering its UV absorbance and chromatographic retention profile, while (−)-cyclopenine contains an epoxide moiety that renders it susceptible to nucleophilic ring-opening under mild conditions and confers distinct enzyme inhibition properties [2]. Viridicatin, a quinoline rearrangement product, possesses a fundamentally different heterocyclic scaffold and photochemical behavior [3]. These structural divergences preclude interchangeability in biosynthetic pathway reconstitution, enzyme-substrate specificity assays, and any application predicated on precise molecular integrity. Using a non-validated analog instead of authenticated dehydrocyclopeptine will generate irreproducible data and invalidate cross-study comparisons, particularly in studies tracking the transition from the benzodiazepine to quinoline framework.

Dehydrocyclopeptine: Quantitative Differentiation Evidence Against Closest Analogs


Comparative Enzyme Substrate Specificity: Cyclopeptine Dehydrogenase Stereochemical Preference

Dehydrocyclopeptine is produced from cyclopeptine by the enzyme cyclopeptine dehydrogenase. Crucially, this enzyme exhibits strict stereospecificity, utilizing only the naturally occurring 3S-isomer of cyclopeptine as substrate, while the 3R-isomer is not accepted [1]. Furthermore, the enzyme selectively removes the 10-proS hydrogen atom from cyclopeptine to form dehydrocyclopeptine with the trans-configuration, implicating a synperiplanar elimination mechanism [1]. This stereochemical precision establishes dehydrocyclopeptine as a uniquely defined product of this enzymatic step, distinguishing it from chemically synthesized mixtures that may contain both geometric isomers.

Enzymology Biosynthesis Stereochemistry

Comparative Cytotoxicity and Photosafety Profile: Dehydrocyclopeptine vs. Viridicatin in Human Skin Models

In a comparative assessment of quinolinic and benzodiazepine alkaloids for topical photoprotection, dehydrocyclopeptine was evaluated alongside (−)-cyclopenin, viridicatin, and viridicatol [1]. In the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), dehydrocyclopeptine was classified as non-cytotoxic and predicted to be photosafe [1]. In contrast, the quinoline alkaloids viridicatin and viridicatol showed phototoxic potential in the same assay [1]. This differential safety profile is critical for selecting compounds for cell-based assays or topical formulations where phototoxicity is a confounding variable.

Photoprotection Cytotoxicity Drug Discovery

Enzymatic Conversion Efficiency: Dehydrocyclopeptine as the Dedicated Substrate for (−)-Cyclopenine Biosynthesis

Dehydrocyclopeptine is the exclusive endogenous substrate for the non-heme dioxygenase dehydrocyclopeptine epoxidase (EC 1.14.11.81), which catalyzes the conversion of dehydrocyclopeptine to (−)-cyclopenine using 2-oxoglutarate and molecular oxygen [1]. This reaction is a pivotal step in the pathway, introducing the epoxide moiety that distinguishes (−)-cyclopenine [2]. In contrast, cyclopeptine is not a substrate for this enzyme; it must first be dehydrogenated to dehydrocyclopeptine by cyclopeptine dehydrogenase [3]. Therefore, dehydrocyclopeptine is the immediate and necessary precursor for generating the bioactive (−)-cyclopenine scaffold in any in vitro or in vivo biosynthetic system.

Biosynthesis Enzymology Metabolic Engineering

Analytical Characterization: First Complete NMR Assignment for Dehydrocyclopeptine

While cyclopeptine, (−)-cyclopenine, and viridicatin have established NMR assignments, the first complete 1H and 13C NMR assignment for dehydrocyclopeptine was reported in 2015, facilitating its unequivocal identification in complex fungal extracts [1]. This milestone provides a validated spectral fingerprint that distinguishes dehydrocyclopeptine from its co-occurring pathway analogs, such as cyclopeptine and viridicatin, in LC-MS and NMR dereplication studies [1]. Prior to this, dehydrocyclopeptine identification relied on less definitive methods, increasing the risk of misannotation.

Analytical Chemistry Natural Products Quality Control

Differential Antimicrobial Activity: Dehydrocyclopeptine vs. Viridicatin

In a study evaluating bioactive alkaloids from Penicillium aurantiogriseum, dehydrocyclopeptine and viridicatin were isolated and assessed for antimicrobial activity [1]. Viridicatin exhibited strong activity against Mycobacterium tuberculosis, whereas dehydrocyclopeptine did not demonstrate comparable antimycobacterial potency [1]. This functional divergence underscores that dehydrocyclopeptine is not simply an inactive precursor; its biological profile is distinct and should not be extrapolated from downstream pathway products like viridicatin.

Antimicrobial Natural Products Pharmacology

Enzymatic Reaction Directionality and Redox State: A Stable Intermediate for Biosynthetic Studies

The interconversion of cyclopeptine and dehydrocyclopeptine catalyzed by cyclopeptine dehydrogenase is reversible [1], but dehydrocyclopeptine represents the oxidized state of the pair, possessing a conjugated C3–C10 double bond absent in cyclopeptine [2]. This structural feature makes dehydrocyclopeptine a distinct chromophore (λmax ~310 nm) that can be readily monitored via UV-Vis spectroscopy, unlike cyclopeptine [3]. This property allows for direct spectrophotometric tracking of dehydrogenase and epoxidase reactions without the need for derivatization.

Biosynthesis Enzymology Redox Biology

Optimal Research and Industrial Deployment Scenarios for Dehydrocyclopeptine


Biosynthetic Pathway Reconstitution and Metabolic Engineering

Researchers reconstructing the cyclopenin-viridicatin pathway in heterologous hosts (e.g., Aspergillus nidulans, Saccharomyces cerevisiae) must use authenticated dehydrocyclopeptine as a pathway intermediate standard and enzyme substrate. As the exclusive substrate for dehydrocyclopeptine epoxidase [1], its presence is essential for validating the activity of heterologously expressed dioxygenases and for quantifying flux from the benzodiazepine to quinoline branches. The stereochemical purity of the trans-isomer, guaranteed by enzymatic synthesis [2], ensures reproducible kinetic data and accurate yield calculations in fed-batch fermentations.

Enzyme Kinetics and Mechanism-of-Action Studies

Dehydrocyclopeptine serves as an indispensable substrate for characterizing the catalytic mechanism of cyclopeptine dehydrogenase and dehydrocyclopeptine epoxidase. Its unique UV-Vis chromophore [3] enables continuous spectrophotometric assays to determine kinetic parameters (Km, Vmax) for the epoxidase enzyme, which converts it to (−)-cyclopenine [1]. In contrast, cyclopeptine cannot be used for this purpose without coupled assays. Furthermore, the defined stereochemistry of dehydrocyclopeptine [2] is critical for elucidating the stereochemical course of the epoxidation reaction and for co-crystallization studies with the dioxygenase.

Analytical Reference Standard for Dereplication and Quality Control

In natural product chemistry and metabolomics, dehydrocyclopeptine is required as a certified reference standard for the accurate identification and quantification of benzodiazepine alkaloids in complex fungal extracts. Its validated 1H and 13C NMR assignments [4] and distinct LC-MS fragmentation pattern allow for unambiguous dereplication, preventing false-positive identification of cyclopeptine or viridicatin. Procurement of a well-characterized dehydrocyclopeptine standard ensures data integrity and reproducibility across different laboratories and instrument platforms.

Photosafety Evaluation in Topical Drug Discovery

Given its demonstrated lack of phototoxic potential in validated 3T3 NRU PT assays [5], dehydrocyclopeptine is a superior choice for in vitro pharmacology studies where cells may be exposed to ambient or experimental light. This property is particularly relevant for high-content screening, long-term cell culture experiments, and the early-stage development of topical formulations, where phototoxicity of closely related quinoline analogs like viridicatin can confound results and pose a safety risk. Using dehydrocyclopeptine eliminates this confounding variable, leading to cleaner data sets and more reliable structure-activity relationship (SAR) interpretations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrocyclopeptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.